molecular formula C27H26N2O B11080273 11-(3-methylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-methylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11080273
M. Wt: 394.5 g/mol
InChI Key: KKUYRVOWKGLJEO-UHFFFAOYSA-N
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Description

    11-(3-methylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: , is a complex organic compound.

  • Its chemical structure consists of two fused benzene rings and a seven-membered diazepine ring.
  • The compound exhibits interesting pharmacological properties and has been studied for its potential applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: The compound serves as a model system for studying diazepinone derivatives and their reactivity.

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • Potential molecular targets include neurotransmitter receptors or enzymes involved in signal transduction pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that further research and experimental data are essential to fully understand the compound’s properties and applications

    Properties

    Molecular Formula

    C27H26N2O

    Molecular Weight

    394.5 g/mol

    IUPAC Name

    6-(3-methylphenyl)-9-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

    InChI

    InChI=1S/C27H26N2O/c1-17-10-12-19(13-11-17)21-15-24-26(25(30)16-21)27(20-7-5-6-18(2)14-20)29-23-9-4-3-8-22(23)28-24/h3-14,21,27-29H,15-16H2,1-2H3

    InChI Key

    KKUYRVOWKGLJEO-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC(=C5)C)C(=O)C2

    Origin of Product

    United States

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